An In-depth Technical Guide to Dimethyl 2,3-dibromosuccinate: Properties, Synthesis, and Applications
An In-depth Technical Guide to Dimethyl 2,3-dibromosuccinate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl 2,3-dibromosuccinate is a versatile halogenated organic compound that serves as a crucial building block in a multitude of synthetic pathways, particularly in the development of pharmaceuticals and other complex molecules. Its structure, featuring two chiral centers and reactive carbon-bromine bonds, allows for a rich stereochemistry and a diverse range of chemical transformations. This guide provides a comprehensive overview of dimethyl 2,3-dibromosuccinate, focusing on its chemical and physical properties, stereospecific synthesis, and key applications in modern organic chemistry and drug discovery.
Core Properties and Identification
Dimethyl 2,3-dibromosuccinate exists as two main stereoisomers: the achiral meso form and a racemic mixture of enantiomers (dl- or (±)-form). The specific stereoisomer significantly influences its physical properties and reactivity.
| Property | Value | Reference |
| IUPAC Name | dimethyl 2,3-dibromobutanedioate | [1] |
| Molecular Formula | C₆H₈Br₂O₄ | [1] |
| Molecular Weight | 303.93 g/mol | [1] |
| CAS Number | 1186-98-7 (unspecified stereochemistry, often refers to dl-form) | [1] |
| 51575-86-1 (unspecified stereochemistry) | [1] | |
| meso form precursor acid: 608-36-6 | ||
| Appearance | White crystalline solid | [2] |
| Melting Point | 63-65 °C | [2] |
Spectroscopic Data
Spectroscopic analysis is essential for the characterization and differentiation of the meso and dl isomers of dimethyl 2,3-dibromosuccinate.
¹H NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool to distinguish between the diastereomers.
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dl-dimethyl 2,3-dibromosuccinate: The ¹H NMR spectrum typically shows two distinct signals: a singlet for the two equivalent methoxy (OCH₃) protons and a singlet for the two equivalent methine (CHBr) protons. In one reported spectrum, these appear at approximately δ 4.78 ppm (CHBr) and δ 3.82 ppm (OCH₃).[3]
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meso-dimethyl 2,3-dibromosuccinate: Due to the molecule's symmetry, the two methoxy groups and the two methine protons are also chemically equivalent, resulting in a simple ¹H NMR spectrum with two singlets, though their chemical shifts will differ from the dl-isomer.
¹³C NMR Spectroscopy: The chemical shifts of the carbonyl, methine, and methoxy carbons provide further structural confirmation.
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dl-dimethyl 2,3-dibromosuccinate: Expected signals for the carbonyl carbon (C=O), the carbon bearing the bromine (CHBr), and the methoxy carbon (OCH₃).
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meso-dimethyl 2,3-dibromosuccinate: Similar to the dl-isomer, distinct signals for the carbonyl, methine, and methoxy carbons are observed, with slight differences in chemical shifts due to the different stereochemical environment.
Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching of the ester groups, typically appearing around 1707 cm⁻¹.[1]
Stereospecific Synthesis: A Tale of Two Isomers
The synthesis of dimethyl 2,3-dibromosuccinate is a classic example of stereospecific reactions in organic chemistry. The choice of the starting alkene, either dimethyl maleate (cis-isomer) or dimethyl fumarate (trans-isomer), dictates the stereochemical outcome of the product.
Synthesis of meso-dimethyl 2,3-dibromosuccinate
The meso isomer is synthesized through the bromination of dimethyl maleate. The reaction proceeds via an anti-addition of bromine across the double bond.[1]
Reaction Workflow:
Caption: Synthesis of the dl-racemic mixture.
Experimental Protocol:
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Dissolution: Dissolve dimethyl fumarate in a suitable inert solvent (e.g., CCl₄ or CH₂Cl₂).
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Bromination: Add a solution of bromine in the same solvent dropwise to the dimethyl fumarate solution.
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Reaction Completion: Stir the mixture until the bromine color dissipates.
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Isolation: Remove the solvent via rotary evaporation.
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Purification: Recrystallize the resulting solid to obtain pure dl-dimethyl 2,3-dibromosuccinate.
The Bromonium Ion Intermediate: The Key to Stereospecificity
The stereospecific outcomes of these reactions are explained by the formation of a cyclic bromonium ion intermediate. The electrophilic bromine molecule is attacked by the electron-rich double bond of the alkene, forming a three-membered ring with a positively charged bromine atom. This intermediate blocks one face of the original double bond, forcing the subsequent nucleophilic attack by the bromide ion (Br⁻) to occur from the opposite face, resulting in an overall anti-addition.
Caption: The cyclic bromonium ion mechanism.
Key Applications in Synthesis
Dimethyl 2,3-dibromosuccinate is a valuable precursor in the synthesis of a variety of important organic molecules.
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Synthesis of Dimethyl Acetylenedicarboxylate: This compound can be dehydrobrominated using a base to form dimethyl acetylenedicarboxylate, a powerful dienophile in Diels-Alder reactions. [2]* Amino Acid Synthesis: The bromine atoms can be displaced by nitrogen nucleophiles. For instance, reaction with an amine can lead to the formation of aminodicarboxylates, which are precursors to amino acids like aspartic acid. [1]* Precursor for Heterocyclic Compounds: The electrophilic nature of the carbon atoms attached to bromine makes them susceptible to attack by various nucleophiles, enabling the construction of a wide range of heterocyclic systems.
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Tetracycline Synthesis: It has been utilized as a key intermediate in the total synthesis of tetracycline analogues. [1]* Reduction Reactions: The carbon-bromine bonds can be reduced. For example, reaction with samarium metal can lead to the formation of dimethyl succinate through an initial reduction to dimethyl fumarate. [1]
Safety and Handling
Dimethyl 2,3-dibromosuccinate is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.
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Hazards: It is harmful if swallowed, in contact with skin, or if inhaled. It can cause severe skin burns and eye damage and may cause respiratory irritation. [4]The compound is also flammable. [4]* Protective Measures: Wear suitable protective clothing, gloves, and eye/face protection. [4]* First Aid: In case of contact with skin, wash immediately with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. In case of ingestion, wash out the mouth with water. Seek immediate medical attention in all cases of exposure. [4]
Conclusion
Dimethyl 2,3-dibromosuccinate is a compound of significant interest to synthetic and medicinal chemists. Its well-defined stereochemistry and versatile reactivity make it an indispensable tool for the construction of complex molecular architectures. A thorough understanding of its properties, stereospecific synthesis, and reaction pathways is crucial for leveraging its full potential in research and development, particularly in the pursuit of novel therapeutic agents.
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ChemicalBook. meso-2,3-Dibromosuccinic acid | 608-36-6.
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ChemicalBook. DIMETHYL 2,3-DIBROMO-1,4-BUTANEDIOATE(1186-98-7) 1H NMR spectrum.
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Semantic Scholar. Continuous-Flow Synthesis of Dimethyl Fumarate: a Powerful Small Molecule on the Treatment of Psoriasis and Multiple Sclerosis.
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Chemsrc. meso-2,3-Dibromosuccinic acid | CAS#:608-36-6.
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EvitaChem. Buy Diethyl 2,3-dibromosuccinate (EVT-3169953) | 608-82-2.
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Google Patents. Method for producing 2,3-dibromosuccinic acids.
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CymitQuimica. SAFETY DATA SHEET - Dimethyl 2,3-dibromosuccinate.
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NIH. Cis–trans isomerization of dimethyl 2,3-dibromofumarate.
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Master Organic Chemistry. Bromination of Alkenes – The Mechanism.
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Lady Keane College. STEREOCHEMISTRY OF ADDITION OF BROMINE TO ALKENES.
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